Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate
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Overview
Description
Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of a cyano group (–CN), a fluorophenyl group, and an oxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate typically involves the reaction of ethyl cyanoacetate with 2-fluorobenzaldehyde in the presence of a base such as sodium hydride. The reaction is carried out in a solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the fluorophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoate: Similar structure but with trifluoromethyl groups.
Ethyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoate: Another derivative with trifluoromethyl groups.
Uniqueness
Ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate is unique due to the presence of the 2-fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H12FNO3 |
---|---|
Molecular Weight |
249.24 g/mol |
IUPAC Name |
ethyl 2-cyano-4-(2-fluorophenyl)-4-oxobutanoate |
InChI |
InChI=1S/C13H12FNO3/c1-2-18-13(17)9(8-15)7-12(16)10-5-3-4-6-11(10)14/h3-6,9H,2,7H2,1H3 |
InChI Key |
SJBDFRUXIUOGMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(=O)C1=CC=CC=C1F)C#N |
Origin of Product |
United States |
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